molecular formula C9H9BrCl2O B8354639 2-(3-Bromopropoxy)-1,3-dichlorobenzene

2-(3-Bromopropoxy)-1,3-dichlorobenzene

Cat. No.: B8354639
M. Wt: 283.97 g/mol
InChI Key: DACRVFAVCJLQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromopropoxy)-1,3-dichlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine atoms at the 1- and 3-positions and a 3-bromopropoxy group at the 2-position. Its molecular formula is C₉H₈BrCl₂O (molecular weight: 292.43 g/mol). The bromopropoxy chain introduces aliphatic reactivity, while the dichlorinated aromatic core contributes to electron-withdrawing effects, influencing both chemical behavior and physical properties.

Properties

Molecular Formula

C9H9BrCl2O

Molecular Weight

283.97 g/mol

IUPAC Name

2-(3-bromopropoxy)-1,3-dichlorobenzene

InChI

InChI=1S/C9H9BrCl2O/c10-5-2-6-13-9-7(11)3-1-4-8(9)12/h1,3-4H,2,5-6H2

InChI Key

DACRVFAVCJLQMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCCBr)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparative Analysis of Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituents Log KOW Melting Point (°C) Key References
2-(3-Bromopropoxy)-1,3-dichlorobenzene C₉H₈BrCl₂O 292.43 1,3-Cl; 2-O(CH₂)₃Br ~3.8* Not reported Estimated
1-(3-Bromopropoxy)-4-chlorobenzene C₉H₁₀BrClO 249.53 4-Cl; 1-O(CH₂)₃Br N/A Not reported
2-Bromo-1,3-dichlorobenzene C₆H₃BrCl₂ 225.90 1,3-Cl; 2-Br 3.7† Not reported
2,6-Dichlorobenzyl bromide C₇H₅BrCl₂ 239.92 2,6-Cl; CH₂Br N/A 54–56
3-Bromochlorobenzene C₆H₄BrCl 191.45 3-Br; 1-Cl 3.7 Not reported

*Estimated based on 3-Bromochlorobenzene’s log KOW (3.7) and increased hydrophobicity from the propoxy chain.
†Directly reported for 3-Bromochlorobenzene .

Key Observations:

Substituent Position and Reactivity :

  • The 2-bromo-1,3-dichlorobenzene lacks an aliphatic chain, making its bromine atom more reactive in aromatic substitution reactions compared to the bromopropoxy group in the target compound .
  • The 2,6-dichlorobenzyl bromide contains a benzylic bromine, which is highly reactive in nucleophilic substitutions (e.g., SN2 reactions), unlike the bromine in the target’s propoxy chain .

Lipophilicity :

  • The log KOW of this compound is estimated to be higher than 3-Bromochlorobenzene (3.7) due to the hydrophobic propoxy chain, suggesting greater membrane permeability .

Thermal Stability: The crystalline structure of 1-(3-Bromopropoxy)-4-chlorobenzene (single-crystal X-ray mean σ(C–C) = 0.014 Å, R factor = 0.078) indicates tight packing, which may correlate with higher melting points compared to non-crystalline analogs.

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